2-((3-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
The compound 2-((3-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one belongs to the pyrrolo[3,2-d]pyrimidin-4(5H)-one family, a class of heterocyclic compounds with significant medicinal chemistry relevance. Its structure features:
- A 3-bromobenzylthio group at position 2, contributing steric bulk and electron-withdrawing properties.
- Phenyl and o-tolyl (ortho-methylphenyl) substituents at positions 7 and 3, respectively, which influence steric and electronic interactions.
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-3-(2-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3OS/c1-17-8-5-6-13-22(17)30-25(31)24-23(21(15-28-24)19-10-3-2-4-11-19)29-26(30)32-16-18-9-7-12-20(27)14-18/h2-15,28H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPOPTBJFQZKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as thieno[2,3-d]pyrimidin-4(3h)-ones, have been studied for their antimycobacterial activity against mycobacterium tuberculosis.
Mode of Action
It is known that many antimycobacterial agents work by inhibiting the synthesis of essential components of the bacterial cell wall, disrupting protein synthesis, or interfering with bacterial dna replication.
Biological Activity
2-((3-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyrrolopyrimidine derivatives, which are known for their diverse biological activities, including anticancer and antiviral properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies that highlight its pharmacological potential.
- Molecular Formula : C26H20BrN3OS
- Molecular Weight : 502.4 g/mol
- CAS Number : 2034489-63-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:
- Condensation Reactions : Combining appropriate precursors to form the pyrrolopyrimidine framework.
- Cyclization : Formation of the heterocyclic structure.
- Functional Group Modifications : Introducing thioether and bromobenzyl groups to enhance biological activity.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties.
Case Study: In Vitro Anticancer Screening
A study evaluated the antiproliferative effects of various pyrrolopyrimidine derivatives on cancer cell lines such as HepG2 (liver cancer) and PC-3 (prostate cancer). The results indicated that:
- The compound exhibited an IC50 value of approximately 4.296 µM against HepG2 cells and 7.472 µM against PC-3 cells, indicating potent cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Bromo derivative | HepG2 | 4.296 ± 0.2 |
| 2-Bromo derivative | PC-3 | 7.472 ± 0.42 |
The biological activity is believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, these compounds have been shown to inhibit:
- VEGFR-2 : A receptor involved in angiogenesis.
- AKT Pathway : A critical pathway for cell survival and growth.
Inhibition of these pathways leads to apoptosis in cancer cells, thus providing a mechanism for the observed anticancer effects .
Additional Biological Activities
Beyond anticancer properties, there is emerging evidence suggesting that pyrrolopyrimidine derivatives may also possess:
- Antiviral Properties : Some studies indicate activity against viral targets, though specific data on this compound is limited.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation markers in vitro.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The target compound’s pyrrolo[3,2-d]pyrimidin-4(5H)-one core differs from analogs with thieno[3,2-d]pyrimidin-4(3H)-one (e.g., compounds 3a and 3b in ) .
Substituent Effects
Position 2 Modifications
- 3-Bromobenzylthio vs. Methoxy/Hydroxy Groups: In thieno analogs (e.g., 3a and 3b), methoxy (3a) or hydroxy (3b) groups at position 2 significantly affect melting points (303–304°C for 3b vs. 148–150°C for 3a) due to hydrogen bonding . The bromine in the target compound may reduce solubility compared to polar groups but enhance lipophilicity. Thioether vs. Ether Linkages: The thioether group in the target compound could improve metabolic stability compared to ether-linked analogs (e.g., 13 in ) .
Position 3 and 7 Substitutions
Physical and Spectral Properties
- Melting Points : Hydroxy groups (3b) increase melting points significantly, while bulky alkyl/aryl groups (e.g., 18) reduce them . The bromine in the target compound may elevate its melting point relative to fluorine analogs () but lower it compared to hydroxylated derivatives.
- Spectral Data: HRMS and NMR (e.g., 15a in ) confirm structural integrity in pyrrolo-pyrimidinones, suggesting similar validation methods for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
